1-Cyclopropyl-2-fluoro-4-nitrobenzene
Description
Contextualization within the Broader Class of Nitrofluorinated Aromatic Compounds and Cyclopropyl-Containing Aromatics.
1-Cyclopropyl-2-fluoro-4-nitrobenzene belongs to two important classes of organic compounds: nitrofluorinated aromatics and cyclopropyl-containing aromatics. Each of these classes contributes distinct and valuable characteristics to the molecule, making it a powerful tool for synthetic chemists.
Nitrofluorinated Aromatic Compounds: These are aromatic rings substituted with both a nitro group (-NO₂) and a fluorine atom (-F). The strong electron-withdrawing nature of the nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). In this context, the fluorine atom, being highly electronegative, acts as an excellent leaving group. This high reactivity allows for the facile introduction of a wide range of nucleophiles onto the aromatic core, a fundamental strategy in the synthesis of pharmaceuticals and agrochemicals. The position of the nitro group relative to the fluorine atom is crucial for this activation, with ortho and para positions leading to the highest reactivity.
Cyclopropyl-Containing Aromatics: The incorporation of a cyclopropyl (B3062369) group into an aromatic system imparts several desirable properties. The cyclopropyl ring is a small, strained carbocycle that introduces a unique three-dimensional character to an otherwise planar aromatic ring. This can be critical for the biological activity of a molecule by influencing its binding affinity to target proteins. Furthermore, the cyclopropyl group is known to enhance metabolic stability and improve pharmacokinetic profiles of drug candidates. From an electronic standpoint, the cyclopropyl group can donate electron density to the aromatic ring through its "bent" bonds, which have some π-character.
The combination of these two functionalities in this compound creates a molecule with a pre-activated site for nucleophilic attack (the carbon bearing the fluorine) and a valuable structural motif (the cyclopropyl group) for downstream applications.
Significance as a Scaffold and Synthetic Intermediate in Organic Synthesis.
The primary significance of this compound lies in its role as a versatile scaffold and synthetic intermediate. Its utility is prominently highlighted by its appearance in the patent literature for the synthesis of complex heterocyclic compounds with potential therapeutic applications. For instance, it has been cited as an intermediate in the synthesis of bicyclic and tricyclic compounds investigated as Kynurenine aminotransferase II (KAT II) inhibitors, which are targets for treating cognitive disorders. google.com
The strategic placement of the functional groups in this compound allows for a stepwise and controlled elaboration of the molecule. A typical synthetic sequence would involve:
Nucleophilic Aromatic Substitution: The fluorine atom can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce new functional groups or build larger molecular frameworks.
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group (-NH₂). This transformation is a cornerstone of aromatic chemistry, as the resulting aniline (B41778) is a versatile precursor for the formation of amides, sulfonamides, and various heterocyclic systems.
This two-pronged reactivity makes this compound a valuable starting material for the synthesis of a diverse range of polysubstituted aromatic compounds.
Detailed Research Findings
A likely precursor for this synthesis is 1,2-difluoro-4-nitrobenzene . The fluorine atom at the 2-position is activated towards nucleophilic attack by the para-nitro group. The nucleophile would be a source of the cyclopropyl group, such as cyclopropylmagnesium bromide , a Grignard reagent.
The proposed reaction is depicted in the scheme below:
Reaction Conditions: This type of reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), at low to ambient temperatures to control the reactivity of the Grignard reagent. The reaction would proceed via a Meisenheimer complex intermediate, a resonance-stabilized anion, which then collapses to the final product with the loss of a fluoride (B91410) salt.
The subsequent utility of this compound as a synthetic intermediate is exemplified by its potential use in the synthesis of Kynurenine aminotransferase II (KAT II) inhibitors, as suggested by its inclusion in patent US8183238B2. A key transformation in such a synthetic route would be the reduction of the nitro group to an amine.
This reduction can be achieved using a variety of standard reducing agents, with catalytic hydrogenation being a common and clean method.
The resulting 2-cyclopropyl-5-fluoroaniline is a valuable building block that can undergo a wide range of further chemical transformations to construct the complex polycyclic systems often found in active pharmaceutical ingredients.
The following interactive data table summarizes the key compounds involved in the synthesis and potential derivatization of this compound.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role in Synthesis |
| This compound | C₉H₈FNO₂ | 181.16 | Target Intermediate |
| 1,2-Difluoro-4-nitrobenzene | C₆H₃F₂NO₂ | 159.09 | Starting Material |
| Cyclopropylmagnesium bromide | C₃H₅BrMg | 145.28 | Reagent |
| 2-Cyclopropyl-5-fluoroaniline | C₉H₁₀FN | 151.18 | Key Derivative |
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-2-fluoro-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c10-9-5-7(11(12)13)3-4-8(9)6-1-2-6/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUKOJIDCSEIRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Cyclopropyl 2 Fluoro 4 Nitrobenzene
Established Synthetic Pathways to the Core Structure
Traditional synthetic routes to 1-cyclopropyl-2-fluoro-4-nitrobenzene rely on a series of well-established chemical transformations. These methods often involve the sequential introduction of the fluoro, nitro, and cyclopropyl (B3062369) groups onto a benzene (B151609) ring.
Nucleophilic Aromatic Substitution (SNAr) Strategies involving Fluoroarene Precursors
Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of fluoroaromatic compounds. nih.govlibretexts.org In the context of this compound, this strategy typically involves the reaction of a difluoronitrobenzene derivative with a cyclopropyl nucleophile. The presence of the electron-withdrawing nitro group is crucial as it activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a fluorine atom. libretexts.orgyoutube.com
For instance, 3,4-difluoronitrobenzene (B149031) can serve as a starting material. researchgate.net The nitro group activates both fluorine atoms towards nucleophilic substitution. The regioselectivity of the reaction, determining which fluorine is displaced, is influenced by the reaction conditions and the nature of the cyclopropylating agent. The fluorine atom para to the nitro group is generally more activated towards nucleophilic attack. However, the ortho fluorine can also be displaced, and careful optimization is often required to achieve the desired isomer.
The choice of the cyclopropyl nucleophile is also critical. Cyclopropyl magnesium bromide, a Grignard reagent, is a common choice for introducing the cyclopropyl moiety onto aromatic systems. organic-chemistry.org The reaction conditions for SNAr typically involve polar aprotic solvents and may require elevated temperatures to proceed at a reasonable rate.
Table 1: Examples of SNAr Reactions in Fluoroarene Chemistry
| Fluoroarene Precursor | Nucleophile | Product | Key Conditions |
|---|---|---|---|
| 2,4-Difluoronitrobenzene | Various amines | Porous organic materials | Sequential substitution nih.gov |
| 4,5-Difluoro-1,2-dinitrobenzene | 1,2-Disubstituted amines, alcohols, thiols | N-heteroacenes, phenoxazines, phenothiazines | Sequential nucleophilic displacement nih.gov |
| 1-Chloro-4-nitrobenzene (B41953) | Substituted phenols | Nitrophen | Microwave irradiation, KOH base tandfonline.com |
| 3,4-Difluoronitrobenzene | Various nucleophiles | Substituted nitrobenzenes | Used in synthesis of oxazolidinones like linezolid (B1675486) researchgate.net |
Strategies for the Introduction of the Cyclopropyl Moiety onto Aromatic Systems
The introduction of a cyclopropyl group onto an aromatic ring can be achieved through various methods. orgsyn.org Cross-coupling reactions are a powerful tool for this transformation. organic-chemistry.orgacs.org For example, palladium-catalyzed cross-coupling of an aryl halide or triflate with a cyclopropyl organometallic reagent, such as cyclopropylmagnesium bromide or potassium cyclopropyltrifluoroborate, can efficiently form the desired carbon-carbon bond. organic-chemistry.orgnih.gov
Another approach involves the intramolecular cyclization of appropriately substituted precursors. wikipedia.org For instance, a 1,3-dihalo-1-phenylpropane derivative can be treated with a reducing agent like a zinc-copper couple to effect cyclization and form cyclopropylbenzene (B146485). orgsyn.org While not a direct route to the title compound, this illustrates a fundamental strategy for forming the cyclopropyl ring.
The unique electronic properties of the cyclopropyl group, which can exhibit some characteristics of a double bond, also influence its interaction with aromatic systems. stackexchange.comresearchgate.net This can be a factor in both the synthesis and the reactivity of cyclopropyl-substituted benzenes.
Regioselective Nitration and Fluorination Reactions of Cyclopropyl-Substituted Benzenes
The final step in some synthetic sequences involves the regioselective nitration or fluorination of a cyclopropyl-substituted benzene precursor. The directing effects of the existing substituents on the aromatic ring are paramount in determining the position of the incoming nitro or fluoro group. csbsju.edulibretexts.orgorganicchemistrytutor.com
The cyclopropyl group is generally considered an ortho, para-directing group in electrophilic aromatic substitution reactions due to its ability to donate electron density to the aromatic ring. stackexchange.comwikipedia.org Conversely, a fluorine atom is a deactivating but also ortho, para-directing group due to a combination of inductive withdrawal and resonance donation effects. csbsju.eduwikipedia.org When both a cyclopropyl group and a fluorine atom are present, their combined directing effects will influence the regiochemical outcome of nitration.
Traditional nitration methods often employ a mixture of concentrated nitric and sulfuric acids. nih.gov However, achieving high regioselectivity can be challenging and may lead to the formation of undesired isomers. Fluorination can be accomplished through methods like the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt derived from the corresponding aniline (B41778). researchgate.netgoogle.com
Advanced and Sustainable Synthetic Approaches
In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of green chemistry principles and energy-efficient technologies in the synthesis of nitrofluorinated aromatics.
Application of Green Chemistry Principles in the Synthesis of Nitrofluorinated Aromatics
Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of synthesizing nitrofluorinated aromatics, this has translated into the development of greener nitration and fluorination methods. researchgate.netorgchemres.org
For nitration, alternatives to the traditional mixed-acid system are being explored. These include the use of solid acid catalysts, urea (B33335) nitrate (B79036), and dinitrogen pentoxide in more benign reaction media. rasayanjournal.co.infrontiersin.orgnih.gov These methods often offer advantages such as improved selectivity, easier product isolation, and reduced generation of acidic waste. researchgate.net For example, using urea nitrate with concentrated sulfuric acid allows for room temperature nitration with a simple aqueous workup. rasayanjournal.co.in Another approach utilizes dinitrogen pentoxide in liquefied 1,1,1,2-tetrafluoroethane, a non-hazardous Freon, which can be easily recycled. nih.gov
Similarly, greener fluorination techniques are being developed to replace hazardous reagents. oup.comchemistryworld.com The use of ionic liquids as solvents in the Balz-Schiemann reaction has been shown to be a safer and more commercializable process with the potential for solvent recycling. researchgate.net Enzymatic synthesis of fluorinated compounds is also an emerging area, offering the potential for highly selective reactions under mild conditions. nih.gov
Table 2: Comparison of Traditional and Green Nitration Methods
| Feature | Traditional Mixed Acid Nitration | Green Nitration Methods |
|---|---|---|
| Reagents | Concentrated nitric and sulfuric acids nih.gov | Urea nitrate, dinitrogen pentoxide, solid acid catalysts researchgate.netrasayanjournal.co.innih.gov |
| Conditions | Harsh, often requiring high temperatures orgchemres.org | Milder, sometimes at room temperature rasayanjournal.co.in |
| Byproducts | Significant acidic waste, NOx gases frontiersin.org | Reduced waste, potential for reagent recycling researchgate.netnih.gov |
| Selectivity | Can be poor, leading to isomer mixtures researchgate.net | Often improved regioselectivity rasayanjournal.co.in |
| Safety | Hazardous and corrosive reagents frontiersin.org | Safer reagents and conditions nih.gov |
Microwave-Assisted and Other Energy-Efficient Synthetic Procedures
Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions and improving energy efficiency. anton-paar.com The direct coupling of microwave energy with the reaction mixture can lead to rapid heating and significantly reduced reaction times compared to conventional heating methods. researchgate.netresearchgate.net
This technology has been successfully applied to various steps in the synthesis of nitrofluorinated aromatics, including nucleophilic aromatic substitution and nitration reactions. tandfonline.comrsc.orgsciforum.netresearchgate.netacs.org For example, the SNAr reaction of 1-chloro-4-nitrobenzene with phenols can be carried out efficiently under microwave irradiation in a solvent-free environment. tandfonline.com Microwave-assisted synthesis can also be performed in aqueous media, further enhancing the green credentials of the process. acs.orgnih.gov The use of microwave reactors can also facilitate the synthesis of libraries of compounds for drug discovery, such as in the fluorous synthesis of 1,4-benzodiazepine-2,5-dione libraries. nih.gov
Transetherification of dimethoxynitrobenzene (B8025996) derivatives via SNAr has also been successfully achieved using microwave irradiation, highlighting the versatility of this technique for reactions that might otherwise be sluggish. bwise.kr
Catalytic Methods for Enhanced Atom Economy and Selectivity
In the pursuit of greener and more efficient chemical manufacturing, catalytic methods are paramount for improving atom economy, which maximizes the incorporation of reactant atoms into the final product. primescholars.comresearchgate.net While specific catalytic syntheses for this compound are not extensively detailed in publicly available literature, general principles of catalytic aromatic functionalization can be applied.
Catalytic approaches are generally favored over stoichiometric methods because they reduce waste and often operate under milder conditions. rsc.org For a molecule like this compound, a potential catalytic route could involve the cyclopropanation of a substituted nitrobenzene (B124822) or the nitration of a cyclopropyl-fluorobenzene, employing a catalyst to ensure high regioselectivity and yield. Biocatalytic strategies, for instance using engineered enzymes, have shown remarkable stereoselectivity in the synthesis of other functionalized cyclopropanes and represent a promising avenue for future research in this area. wpmucdn.comwpmucdn.comnih.gov
The table below illustrates hypothetical catalytic approaches that could be optimized for the synthesis of the target compound, emphasizing the goals of high yield and atom economy.
| Catalytic Approach | Potential Catalyst | Reactants | Key Advantages |
| Catalytic Nitration | Solid Acid Catalyst (e.g., Zeolite) | 1-Cyclopropyl-2-fluorobenzene, Nitrating Agent | High selectivity, catalyst recyclability, reduced acid waste. |
| Catalytic Cyclopropanation | Transition Metal Complex (e.g., Rh, Cu) | 1-Fluoro-3-nitrobenzene, Cyclopropanating Agent | Direct introduction of the cyclopropyl group, potential for asymmetric synthesis. |
| Biocatalytic Functionalization | Engineered Hemoprotein | Suitably substituted precursors | High stereoselectivity, environmentally benign conditions (aqueous media, room temp). wpmucdn.comwpmucdn.com |
This table is based on established principles of catalytic chemistry and represents potential, rather than explicitly documented, synthetic routes for this compound.
Synthesis from Related Precursors and Subsequent Functionalization
An alternative to building the aromatic ring system from scratch is to modify existing, structurally similar compounds through functional group interconversion.
This strategy involves starting with a cyclopropylbenzene that already contains one or two of the required nitro or fluoro substituents. The synthesis is then completed by adding the remaining functional groups.
For instance, the nitration of a fluoro-substituted cyclopropylbenzene is a plausible route. The synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene by nitrating 2-fluoro-1,4-dimethoxybenzene demonstrates that a fluoro-group can direct the selective installation of a nitro-group onto an aromatic ring. mdpi.com A similar electrophilic aromatic substitution could be applied to 1-cyclopropyl-2-fluorobenzene. The reaction conditions, particularly the choice of nitrating agent and acid catalyst, would be critical in controlling the position of the incoming nitro group and maximizing the yield of the desired this compound isomer.
Conversely, one could start with a nitro-substituted cyclopropylbenzene, such as 1-cyclopropyl-4-nitrobenzene, and introduce the fluorine atom. nih.gov This would typically involve more complex multi-step sequences, such as reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction (diazotization and subsequent fluorination), and then re-oxidation if the nitro group is required in the final product.
The following table outlines these derivatization approaches:
| Starting Material | Key Transformation | Reagents | Considerations |
| 1-Cyclopropyl-2-fluorobenzene | Electrophilic Nitration | HNO₃ / H₂SO₄ | Control of regioselectivity to favor substitution at the 4-position. |
| 1-Cyclopropyl-4-nitrobenzene | Diazotization/Fluorination (Schiemann reaction) | 1. Reduction (e.g., Fe/HCl) 2. NaNO₂/HBF₄ 3. Oxidation | Multi-step process with potential for side reactions. |
Halogen exchange (Halex) reactions provide a direct method for introducing fluorine into an aromatic ring. This process typically involves the displacement of another halogen, such as chlorine or bromine, with fluoride (B91410). The synthesis of p-fluoronitrobenzene from p-chloronitrobenzene using potassium fluoride and a phase transfer catalyst is a well-established example of this strategy. researchgate.net This method has been optimized to achieve high conversion and yield by carefully selecting the fluorinating agent, catalyst, solvent, and temperature. researchgate.net
A similar approach could be envisioned for synthesizing this compound, starting from 1-cyclopropyl-2-chloro-4-nitrobenzene. The success of this reaction would depend on the reactivity of the chloro-substituent, which is activated by the electron-withdrawing nitro group.
Fluorodenitration, the direct replacement of a nitro group with a fluorine atom, is a less common but potentially powerful transformation. It typically requires specific reagents and conditions to facilitate the nucleophilic aromatic substitution of the nitro group, which is not a conventional leaving group. While not a standard method, its application would be of interest for its potential to directly convert a dinitro-cyclopropylbenzene precursor to the desired product.
| Strategy | Precursor | Typical Reagents | Key Features |
| Halogen Exchange (Halex) | 1-Cyclopropyl-2-chloro-4-nitrobenzene | KF, Phase Transfer Catalyst (e.g., Tetramethylammonium chloride), DMF | Direct displacement of chlorine; reaction conditions are crucial for yield. researchgate.net |
| Fluorodenitration | 1-Cyclopropyl-2,4-dinitrobenzene | Specific Fluorinating Agents (e.g., KF/TBAF) | Potentially a more direct route, but challenging due to the poor leaving group nature of -NO₂. |
Reactivity and Mechanistic Investigations of 1 Cyclopropyl 2 Fluoro 4 Nitrobenzene
Reactivity of the Nitro Group
The nitro group, being a strong electron-withdrawing group, profoundly influences the reactivity of the aromatic ring and is itself susceptible to a range of chemical transformations.
Chemoselective Reduction Reactions to Aromatic Amino Derivatives
The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis, providing a route to valuable aniline (B41778) derivatives. In the case of 1-cyclopropyl-2-fluoro-4-nitrobenzene, the chemoselective reduction of the nitro group to an amino group, yielding 3-cyclopropyl-2-fluoroaniline (B3031074), is a key reaction. A variety of reducing agents can be employed for this purpose, with the choice of reagent being crucial to avoid unwanted side reactions involving the fluorine atom or the cyclopropyl (B3062369) ring.
Commonly used methods for the reduction of aromatic nitro compounds include catalytic hydrogenation with reagents like palladium on carbon (Pd/C) or Raney nickel, and metal-acid systems such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) bldpharm.com. Transfer hydrogenation using reagents like hydrazine (B178648) in the presence of a catalyst is also an effective method. The selection of a mild reducing system is paramount to preserve the other functional groups. For instance, catalytic hydrogenation under controlled conditions is generally effective in selectively reducing the nitro group without affecting the aryl fluoride (B91410) or the cyclopropyl ring.
The general transformation is depicted below:
This compound → 3-Cyclopropyl-2-fluoroaniline
A summary of typical conditions for the chemoselective reduction of nitroarenes is presented in Table 1.
Table 1: Common Reagents for Chemoselective Nitro Group Reduction
| Reagent System | Typical Conditions | Selectivity Notes |
|---|---|---|
| H₂, Pd/C | Methanol or Ethanol, Room Temperature | Generally high selectivity for the nitro group. |
| Fe, HCl | Ethanol/Water, Reflux | Classic method, generally tolerant of other functional groups. |
| SnCl₂·2H₂O | Ethanol, Reflux | Mild conditions, good for sensitive substrates. |
Radical Transformations Involving the Nitro Functionality
The nitro group can participate in radical reactions, most notably through the formation of a nitro radical anion (ArNO₂⁻•). This species is generated via single-electron transfer (SET) from a suitable donor. Nitroaromatic radical anions are key intermediates in various chemical and biological processes. While generally unreactive as damaging species themselves, they are precursors to other reactive metabolites.
In the context of this compound, the formation of a nitro radical anion could have significant implications for the stability of the adjacent cyclopropyl ring. Cyclopropyl groups are known to be sensitive to radical-induced ring-opening reactions, especially when adjacent to a radical center. The formation of a radical anion on the nitro group could potentially lead to intramolecular electron transfer or other interactions that might destabilize the cyclopropyl ring, although such reactivity is highly dependent on the specific reaction conditions and the presence of other reagents.
Reactivity of the Fluorine Atom
The fluorine atom's reactivity is significantly influenced by the electronic effects of the other substituents on the aromatic ring.
Nucleophilic Displacement Reactions of the Aryl Fluoride
The fluorine atom in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the strong electron-withdrawing effect of the nitro group in the para position and, to a lesser extent, the ortho position. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby lowering the activation energy for the displacement of the fluoride ion.
A wide range of nucleophiles can displace the fluorine atom, leading to a variety of substituted products. Common nucleophiles include amines, alkoxides, and thiolates. For example, reaction with a primary or secondary amine would yield the corresponding N-substituted aniline derivative. The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the order for SN1 and SN2 reactions. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack.
Table 2: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product Type |
|---|---|
| R-NH₂ (Primary Amine) | N-alkyl-3-cyclopropyl-4-nitroaniline |
| R₂NH (Secondary Amine) | N,N-dialkyl-3-cyclopropyl-4-nitroaniline |
| RO⁻ (Alkoxide) | 2-alkoxy-1-cyclopropyl-4-nitrobenzene |
Stereoelectronic Effects of Fluorine on Aromatic Reactivity
The fluorine atom exerts a dual electronic effect on the aromatic ring: a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). The inductive effect is due to the high electronegativity of fluorine, which withdraws electron density from the ring through the sigma bond framework. The resonance effect involves the donation of a lone pair of electrons from the fluorine into the pi system of the aromatic ring.
In the case of this compound, the strong -I effect of the fluorine atom, combined with the powerful electron-withdrawing properties of the nitro group, significantly deactivates the aromatic ring towards electrophilic aromatic substitution. However, the primary importance of these electronic effects in this molecule is the activation of the C-F bond towards nucleophilic attack, as discussed in the previous section. The -I effect of the ortho-fluoro substituent can also influence the reactivity of the cyclopropyl group by modulating the electron density of the adjacent carbon atom. lumenlearning.comlibretexts.org
Reactivity and Stability of the Cyclopropyl Ring
The cyclopropyl group is a unique substituent with electronic properties that are often compared to those of a double bond. It possesses σ-aromaticity, which contributes to its relative stability. comporgchem.com The cyclopropyl group can donate electron density through hyperconjugation, which allows it to stabilize adjacent carbocations.
In this compound, the cyclopropyl ring is attached to an electron-deficient aromatic system due to the presence of the nitro and fluoro substituents. This electronic environment generally enhances the stability of the cyclopropyl ring towards electrophilic attack. However, the high degree of ring strain in the three-membered ring makes it susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids or under radical conditions.
The stability of the cyclopropyl ring in this specific molecule is a balance between the stabilizing effect of its σ-aromaticity and the potential for destabilization by the adjacent electron-withdrawing groups, which could facilitate ring-opening under forcing conditions. For instance, radical-mediated processes initiated at the nitro group could potentially lead to cleavage of the cyclopropane (B1198618) ring.
Ring-Opening and Rearrangement Reactions under Various Conditions
The cyclopropyl group, characterized by its significant ring strain, is susceptible to ring-opening reactions under specific energetic conditions. In related phenylcarbene rearrangements, cyclopropane derivatives can be key intermediates. researchgate.net Research has shown that introducing fluorine substituents can enhance the stability of highly strained cyclopropene (B1174273) intermediates, suggesting that the fluoro group in this compound may influence the energy barriers for such rearrangements. researchgate.net
Potential ring-opening of the cyclopropyl moiety could proceed through several pathways depending on the conditions:
Thermal Isomerization: At elevated temperatures, the C-C bonds of the cyclopropyl ring can undergo homolytic cleavage to form a diradical intermediate. This intermediate can then rearrange to form various isomeric structures, such as propenyl- or allyl-substituted nitrobenzenes.
Acid-Catalyzed Rearrangement: In the presence of strong acids, the cyclopropyl ring can be protonated, leading to a carbocationic intermediate. This cation can subsequently undergo rearrangement and quenching to yield different products. The electronic nature of the aromatic ring, being heavily deactivated by the nitro group, would likely influence the facility of this protonation.
Transition-Metal Catalysis: Certain transition metals are known to catalyze the isomerization of cyclopropanes. These reactions typically involve oxidative addition of a C-C bond to the metal center, followed by reductive elimination to form a rearranged product.
While specific studies on this compound are not prevalent, the principles governing cyclopropane rearrangements suggest its potential to form various isomers under forcing conditions. researchgate.net
Thermal, Photochemical, and Electron-Transfer Stability of the Cyclopropyl Moiety
The stability of the cyclopropyl group in this compound is a critical aspect of its chemical profile.
Thermal Stability: The cyclopropyl ring is inherently less stable than an analogous isopropyl group due to approximately 27.5 kcal/mol of ring strain. However, it is generally stable under moderate heating. Significant thermal energy is required to induce cleavage and rearrangement, as discussed in the previous section.
Photochemical Stability: Under UV irradiation, the nitroaromatic system can be excited. This energy could potentially be transferred to the cyclopropyl ring, promoting photochemical rearrangements or reactions with other present species. The C-F and C-NO₂ bonds also represent potential sites for photochemical activity.
Electron-Transfer Stability: The nitro group is a powerful electron-withdrawing group, making the aromatic ring electron-deficient. This property is central to the molecule's electron-transfer behavior. The ring is susceptible to reduction, which could initiate subsequent chemical changes. The stability of the cyclopropyl group during such electron-transfer processes would depend on the nature of the reductant and the reaction conditions. The electron-deficient ring may influence the oxidation potential of the cyclopropyl group itself, potentially making it more resistant to oxidative cleavage compared to cyclopropyl groups on electron-rich aromatic systems.
Reactivity of the Aromatic Nucleus
The reactivity of the benzene (B151609) core is profoundly influenced by the combined electronic effects of the attached substituents.
Potential for Electrophilic Aromatic Substitution and Its Regioselectivity
Electrophilic Aromatic Substitution (EAS) involves an electrophile replacing a hydrogen atom on the aromatic ring. The rate and regioselectivity of this reaction are determined by the existing substituents. youtube.com In this compound, the directing effects of the three groups are in competition.
Table 1: Substituent Effects in Electrophilic Aromatic Substitution
| Substituent | Position | Type | Activating/Deactivating | Directing Effect |
|---|---|---|---|---|
| -C₃H₅ | 1 | Alkyl | Weakly Activating | Ortho, Para |
| -F | 2 | Halogen | Weakly Deactivating | Ortho, Para |
| C6 | Ortho (favored) | Meta (unfavored) | Para (unfavored) | Moderately disfavored. The activating cyclopropyl directs here, but it is para to the strongly deactivating nitro group. |
Given these competing effects, predicting a single major product is difficult. The strong deactivation by the nitro group makes any EAS reaction challenging. The least deactivated positions would likely be C3 and C6, but a mixture of products could be expected.
Detailed Reaction Mechanism Studies for Transformations
The primary mechanisms governing the transformations of this compound are well-established principles of organic chemistry.
Mechanism of Nucleophilic Aromatic Substitution (NAS): The displacement of the fluoride at C2 proceeds via a two-step addition-elimination mechanism.
Addition: A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine (C2), which is electron-deficient due to the inductive effect of fluorine and the resonance effect of the nitro group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the oxygen atoms of the para-nitro group, providing significant stabilization.
Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride leaving group, yielding the final substituted product. The presence of the nitro group is crucial for stabilizing the intermediate, making this reaction pathway highly favorable compared to EAS.
Mechanism of Electrophilic Aromatic Substitution (EAS): Should EAS occur, it would follow the standard mechanism:
Formation of Sigma Complex: The π electrons of the aromatic ring attack an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Deprotonation: A weak base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted product. The stability of the intermediate arenium ion determines the regioselectivity. The substituents (-C₃H₅, -F, -NO₂) influence this stability through inductive and resonance effects, as detailed in Table 2. youtube.com
Mechanism of Nitro Group Reduction: The reduction of the nitro group to an amine is a complex process involving multiple steps and electron transfers. In the case of metal/acid reduction, it is believed to involve a series of single-electron transfers from the metal surface, with protonation steps occurring in the acidic medium. The reaction proceeds through various intermediates, including nitroso and hydroxylamine (B1172632) species, before the final amine is formed.
Derivatization and Functionalization Strategies of 1 Cyclopropyl 2 Fluoro 4 Nitrobenzene
Strategic Transformations of the Nitro Group for Diverse Product Families
The nitro group in 1-cyclopropyl-2-fluoro-4-nitrobenzene is a versatile functional handle that can be readily transformed into other nitrogen-containing functionalities, most notably an amino group. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to anilines which are crucial intermediates. jsynthchem.comjsynthchem.com
A variety of reagents and catalytic systems have been developed for the chemoselective reduction of nitroarenes, which is particularly important for substrates bearing other reducible or sensitive functional groups. organic-chemistry.org For the conversion of this compound to 3-cyclopropyl-2-fluoroaniline (B3031074), methods that preserve the cyclopropyl (B3062369) and fluoro substituents are essential.
Several modern catalytic systems are well-suited for this transformation. For instance, the use of sodium borohydride (B1222165) in the presence of transition metal complexes like Ni(PPh₃)₄ has been shown to be effective for the selective reduction of nitroaromatics to their corresponding amines. jsynthchem.comjsynthchem.com Another efficient method involves the use of diboron (B99234) reagents such as bis(pinacolato)diboron (B136004) (B₂pin₂) with potassium tert-butoxide (KOtBu), which offers a metal-free approach that tolerates a wide range of functional groups. organic-chemistry.org Additionally, green chemistry protocols utilizing inexpensive and environmentally benign reagents like zinc dust in water containing nanomicelles have demonstrated high efficiency and functional group tolerance. organic-chemistry.org
The general transformation can be represented as follows:
Reduction of this compound to 3-Cyclopropyl-2-fluoroaniline
| Reagent/Catalyst System | General Conditions | Key Features |
| NaBH₄ / Ni(PPh₃)₄ | Alcoholic solvent | Enhanced reducing power of NaBH₄ |
| B₂pin₂ / KOtBu | Isopropanol | Metal-free, chemoselective |
| Zinc dust | Water with nanomicelles | Green, mild conditions, room temperature |
| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | H₂ gas, various solvents | Widely applicable, high yields |
The resulting 3-cyclopropyl-2-fluoroaniline is a valuable building block for further derivatization, such as diazotization-substitution reactions or N-alkylation/acylation, to introduce a wide range of functionalities.
Controlled Modifications at the Fluorine Position for Analog Synthesis
The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the strongly electron-withdrawing nitro group in the para position. nih.gov This activation facilitates the displacement of the fluoride (B91410) ion by a variety of nucleophiles, providing a straightforward route to a diverse range of analogs.
The SNAr mechanism involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group, which stabilizes the complex and lowers the activation energy for the reaction. Subsequent loss of the fluoride leaving group restores the aromaticity of the ring.
A wide array of nucleophiles can be employed in this reaction, including:
Amines: Primary and secondary amines, such as piperazines and pyrrolidines, react readily to form the corresponding N-substituted aniline (B41778) derivatives. google.comresearchgate.netresearchgate.net
Alkoxides: Alkoxides (RO⁻) and phenoxides (ArO⁻) can be used to synthesize aryl ether derivatives.
Thiolates: Thiolates (RS⁻) react to form thioethers.
The general scheme for the nucleophilic aromatic substitution is shown below:
Nucleophilic Aromatic Substitution at the Fluorine Position
| Nucleophile (Nu⁻) | Product Type | Example Product Name |
| R₂NH (e.g., Piperazine) | N-Aryl amine | 1-(2-Cyclopropyl-5-nitrophenyl)piperazine |
| RO⁻ (e.g., Methoxide) | Aryl ether | 1-Cyclopropyl-2-methoxy-4-nitrobenzene |
| RS⁻ (e.g., Ethanethiolate) | Aryl thioether | 1-Cyclopropyl-2-(ethylthio)-4-nitrobenzene |
This strategy allows for the systematic modification of the substituent at the 2-position, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies in various research contexts.
Selective Functionalization and Derivatization of the Cyclopropyl Substituent
The cyclopropyl group, while generally stable, possesses unique electronic properties and inherent ring strain that can be exploited for selective functionalization. The "bent" bonds of the cyclopropane (B1198618) ring have some π-character, allowing the group to act as an electron donor in electrophilic aromatic substitution, thereby activating the aromatic ring.
Strategies for the functionalization of the cyclopropyl group in this compound can be challenging due to the presence of the deactivated aromatic ring and the other reactive sites. However, reactions targeting the cyclopropyl moiety itself or its benzylic position are conceivable under specific conditions.
Ring-Opening Reactions: Under oxidative or radical conditions, the cyclopropane ring can undergo opening. For instance, photoredox catalysis can induce oxidative radical ring-opening and cyclization of cyclopropyl arenes. beilstein-journals.orgnih.gov This could lead to the formation of more complex fused ring systems or linear alkyl chains, depending on the reaction conditions and trapping agents.
Electrophilic Addition: While less common for cyclopropylbenzenes compared to simple alkenes, reactions with strong electrophiles can lead to ring opening. For example, Friedel-Crafts alkylation using cyclopropane can proceed in the presence of a Lewis acid and a protic acid source to form n-propylbenzene derivatives. smolecule.com
C-H Functionalization: More advanced methods involving transition-metal-catalyzed C-H activation could potentially be used to functionalize the C-H bonds of the cyclopropyl ring, although this would require careful selection of catalysts to achieve selectivity over C-H bonds on the aromatic ring.
The reactivity of the cyclopropyl group is highly dependent on the reaction conditions, and careful optimization is required to achieve selective transformation without affecting the other functional groups on the molecule.
Regioselective Elaboration of the Aromatic Core
Further substitution on the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is governed by the directing effects of the existing substituents. The outcome of such a reaction depends on the interplay between the activating/deactivating and ortho-, para-, or meta-directing properties of the cyclopropyl, fluoro, and nitro groups. organicchemistrytutor.comyoutube.comlibretexts.org
The directing effects of the individual substituents are as follows:
Nitro group (-NO₂): A strong deactivating group and a meta-director due to its powerful electron-withdrawing nature through both inductive and resonance effects. youtube.comlibretexts.org
Fluoro group (-F): A deactivating group due to its inductive electron withdrawal, but an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance to stabilize the arenium ion intermediate. libretexts.orglibretexts.org
Cyclopropyl group: An activating group and an ortho-, para-director. Its electron-donating character stems from the unique "bent" orbitals of the cyclopropane ring.
In this compound, the positions available for substitution are C3, C5, and C6.
Position C3: Ortho to the fluoro group and meta to both the cyclopropyl and nitro groups.
Position C5: Ortho to the nitro group, meta to the fluoro group, and para to the cyclopropyl group.
Position C6: Ortho to the cyclopropyl group and meta to the fluoro and nitro groups.
Given that the aromatic ring is strongly deactivated by the nitro group, forcing conditions would likely be required for most electrophilic aromatic substitution reactions. The directing effects can be summarized as follows:
Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Activating/Deactivating | Directing Effect |
| -C₃H₅ | 1 | Activating | Ortho, Para |
| -F | 2 | Deactivating | Ortho, Para |
| -NO₂ | 4 | Deactivating | Meta |
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including 1-Cyclopropyl-2-fluoro-4-nitrobenzene. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous determination of the molecular structure.
¹H NMR Spectroscopy: The proton (¹H) NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and cyclopropyl (B3062369) protons. The aromatic region would likely show three signals due to the three protons on the benzene (B151609) ring. The electron-withdrawing nitro group and the fluorine atom would significantly influence the chemical shifts of these protons, causing them to resonate at lower fields (higher ppm values). The proton ortho to the nitro group is expected to be the most deshielded. Spin-spin coupling between the aromatic protons would result in characteristic splitting patterns (doublets and doublet of doublets) that can be used to determine their relative positions on the ring. The cyclopropyl group would show a more complex set of signals in the upfield region of the spectrum, typically between 0.5 and 1.5 ppm. These signals would arise from the non-equivalent methylene (B1212753) protons and the methine proton, with their splitting patterns dictated by geminal and vicinal coupling.
¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the attached substituents. The carbon bearing the nitro group would be significantly deshielded, while the carbon attached to the fluorine atom would show a large one-bond C-F coupling constant. The aromatic carbons would appear in the range of approximately 110-160 ppm. The cyclopropyl carbons would resonate at higher fields, with the methine carbon appearing at a lower field than the methylene carbons.
¹⁹F NMR Spectroscopy: Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that would provide a single signal for the fluorine atom in this compound. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring bearing a nitro group. Furthermore, coupling between the fluorine nucleus and the neighboring protons would be observable in both the ¹H and ¹⁹F NMR spectra, providing further confirmation of the structure.
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
| Aromatic Protons | 7.0 - 8.5 | Doublet, Doublet of Doublets |
| Cyclopropyl Methine Proton | 1.0 - 2.0 | Multiplet |
| Cyclopropyl Methylene Protons | 0.5 - 1.5 | Multiplets |
| Aromatic Carbons | 110 - 165 | Singlet, Doublet (due to C-F coupling) |
| Cyclopropyl Methine Carbon | 10 - 20 | Singlet |
| Cyclopropyl Methylene Carbons | 5 - 15 | Singlet |
| Fluorine-19 | -100 to -130 | Multiplet |
Mass Spectrometry Techniques, including High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₉H₈FNO₂), the calculated exact mass is approximately 181.0539 u. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would provide strong evidence for the elemental composition of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govhpst.czresearchgate.net This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a GC-MS experiment, the compound is first separated from any impurities on a GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum shows the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule and can be used for its identification. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group (NO₂) and other small neutral molecules. libretexts.orgchemguide.co.ukyoutube.com
| Ion | m/z (Expected) | Possible Fragmentation Pathway |
| [C₉H₈FNO₂]⁺ (M⁺) | 181 | Molecular Ion |
| [C₉H₈FO]⁺ | 135 | Loss of NO |
| [C₉H₈F]⁺ | 123 | Loss of NO₂ |
| [C₆H₄F]⁺ | 95 | Loss of C₃H₄ and NO₂ |
| [C₇H₄F]⁺ | 109 | Rearrangement and loss of C₂H₄ and NO₂ |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation by the molecule is measured, leading to the excitation of molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for the nitro, cyclopropyl, and fluoroaromatic moieties. The strong asymmetric and symmetric stretching vibrations of the nitro group are expected to appear around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. esisresearch.org The C-H stretching vibrations of the aromatic ring would be observed above 3000 cm⁻¹, while the C-H stretches of the cyclopropyl group would appear just below 3000 cm⁻¹. The C-F stretching vibration would likely be found in the fingerprint region, typically between 1250 and 1000 cm⁻¹. irphouse.com
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. The selection rules for Raman spectroscopy differ from those of IR, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric stretching vibration of the nitro group is often a strong and characteristic band in the Raman spectrum. The aromatic ring vibrations would also give rise to distinct Raman signals.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Nitro (-NO₂) | Asymmetric Stretch | 1520 - 1560 | Strong | Medium |
| Nitro (-NO₂) | Symmetric Stretch | 1340 - 1360 | Strong | Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium | Medium |
| Cyclopropyl C-H | Stretch | 2900 - 3000 | Medium | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong | Strong |
| C-F | Stretch | 1000 - 1250 | Strong | Weak |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitrobenzene (B124822) chromophore in this compound makes it amenable to analysis by this technique. The nitro group, being a strong electron-withdrawing group, in conjugation with the benzene ring, gives rise to characteristic absorption bands in the UV region of the electromagnetic spectrum. It is expected that this compound would exhibit a strong absorption band (π → π* transition) in the range of 250-300 nm. The exact position and intensity of this band can be influenced by the solvent polarity.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. researchgate.netmdpi.commdpi.commdpi.com This data would offer an unambiguous confirmation of the molecular structure, including the relative orientation of the cyclopropyl, fluoro, and nitro substituents on the benzene ring. Furthermore, the crystal packing information obtained from this technique can reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the solid-state properties of the compound.
Advanced Chromatographic Methods for Purity Assessment and Mixture Separation, including High-Performance Liquid Chromatography (HPLC)
Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction byproducts or impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for the purity assessment of this compound. sielc.comresearchgate.net A UV detector set at the λmax of the compound would be used for detection. The purity of the sample can be determined by the relative area of the main peak in the chromatogram. This method can also be optimized for the separation and quantification of any process-related impurities.
| Parameter | Typical Conditions |
| Column | Reversed-phase C18, 5 µm particle size |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water |
| Detector | UV-Vis at λmax (e.g., ~270 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Computational and Theoretical Investigations of 1 Cyclopropyl 2 Fluoro 4 Nitrobenzene
Electronic Structure and Molecular Geometry Studies
Understanding the electronic structure and geometric arrangement of atoms in 1-Cyclopropyl-2-fluoro-4-nitrobenzene is fundamental to predicting its physical and chemical properties. Theoretical chemistry offers a suite of tools to probe these characteristics with high accuracy.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground state properties of molecules. This approach is rooted in the principle that the energy of a molecule can be determined from its electron density. DFT methods, such as the widely used B3LYP functional combined with basis sets like 6-311++G(d,p), are adept at providing a balance between computational cost and accuracy for a wide range of chemical systems. youtube.com
For this compound, DFT calculations would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would likely reveal the electronic effects of the substituents on the benzene (B151609) ring. For instance, the electron-withdrawing nature of the nitro group and the fluorine atom would be expected to influence the aromatic system's electron distribution and the bond lengths within the ring. In related nitroaromatic compounds, DFT has been successfully used to predict geometric parameters that show good agreement with experimental data. globalresearchonline.net
Ab Initio Quantum Mechanical Methods for High-Accuracy Predictions
Ab initio quantum mechanical methods are a class of computational techniques that solve the electronic Schrödinger equation from "first principles," without the use of empirical parameters. researchgate.net These methods, while often more computationally intensive than DFT, can offer benchmark accuracy for various molecular properties. icm.edu.pl Common ab initio approaches include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. icm.edu.pl
Conformational Analysis and Exploration of Potential Energy Surfaces
The presence of the cyclopropyl (B3062369) group in this compound introduces conformational flexibility due to the rotation around the single bond connecting the cyclopropyl ring to the benzene ring. A thorough conformational analysis is essential to identify the most stable conformer(s) and to understand the energy barriers between different orientations.
Theoretical studies on related fluorinated cyclopropanes have shown that the orientation of the C-F bond relative to other functional groups can be influenced by hyperconjugative interactions. researchgate.net For this compound, computational methods would be used to map the potential energy surface (PES) by systematically rotating the cyclopropyl group. This would involve calculating the energy of the molecule at various dihedral angles. The results would likely show the preference for a specific orientation of the cyclopropyl ring relative to the plane of the benzene ring, governed by a balance of steric and electronic effects.
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the pathways of chemical transformations and characterizing the transition states. For this compound, a key area of interest is its reactivity in nucleophilic aromatic substitution (SNA) reactions, a common reaction for nitro-substituted aryl halides. libretexts.org
The presence of the strongly electron-withdrawing nitro group in the para position to the fluorine atom activates the aromatic ring towards nucleophilic attack. libretexts.org Theoretical calculations can model the reaction of this compound with a nucleophile. This would involve locating the transition state structure for the addition of the nucleophile to the carbon atom bearing the fluorine atom. The energy of this transition state would determine the activation energy of the reaction, providing a quantitative measure of the reaction rate. DFT methods have been successfully used to predict the relative rates of nucleophilic addition to substituted nitroarenes. icm.edu.pl
The mechanism of such a reaction typically proceeds through a Meisenheimer complex, which is a resonance-stabilized anionic intermediate. youtube.com Computational modeling can provide the structure and stability of this intermediate, offering a more complete picture of the reaction pathway. Studies on similar systems have shown that the addition of a nucleophile to the electron-deficient aromatic ring is often the rate-limiting step. nih.gov
Prediction of Spectroscopic Parameters from First Principles
Computational methods can predict various spectroscopic parameters, which can be invaluable for the identification and characterization of a compound. For this compound, theoretical calculations can simulate its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.
DFT calculations are widely used to compute vibrational frequencies. youtube.com While the raw calculated frequencies are often systematically higher than experimental values, they can be scaled to provide excellent agreement with experimental spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These theoretical predictions can aid in the interpretation of experimental NMR spectra, helping to assign the signals to specific nuclei within the molecule. For related chloro-fluoronitrobenzene compounds, calculated chemical shifts have shown good correlation with experimental data.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
To understand the reactivity of this compound, it is crucial to analyze its electronic properties that govern its interactions with other chemical species. Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are powerful computational tools for this purpose.
The MEP is a color-coded map that illustrates the electrostatic potential on the surface of a molecule. It provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would be expected to show a negative potential (typically colored red or yellow) around the oxygen atoms of the nitro group, indicating these are sites susceptible to electrophilic attack. Conversely, a positive potential (colored blue) would likely be observed around the hydrogen atoms of the benzene ring and the region near the carbon atom attached to the fluorine, suggesting these are potential sites for nucleophilic attack.
Calculation of Strain Energy and Thermochemical Stability
The total strain energy of this compound is primarily attributable to the geometric and electronic demands of the cyclopropyl group fused to the substituted benzene ring. The cyclopropane (B1198618) ring is inherently strained due to significant deviations of its C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°). dalalinstitute.commaricopa.edu This angle strain, combined with torsional strain from eclipsed C-H bonds, results in a conventional strain energy of approximately 27.8 kcal/mol for the parent cyclopropane molecule. researchgate.net
The introduction of substituents onto the cyclopropane ring or an adjacent aromatic ring can modulate this strain energy. For instance, studies on substituted cyclopropanes have shown that electronegative substituents like fluorine can have a considerable impact. The strain energy of 1,1-difluorocyclopropane, for example, has been estimated to be as high as 40.7 kcal/mol relative to a stable acyclic isomer, indicating a significant increase in strain. acs.org This suggests that the fluorine atom in the ortho position of this compound could influence the electronic structure of the cyclopropyl ring and, consequently, its inherent strain.
The thermochemical stability of the molecule is influenced by the interplay of the strained cyclopropyl group and the electronic effects of the fluoro and nitro substituents on the benzene ring. The nitro group is a strong electron-withdrawing group, which can destabilize the aromatic ring through resonance and inductive effects. nih.gov Conversely, the fluorine atom exhibits a dual role; it is strongly electron-withdrawing inductively but can act as a weak π-electron donor through resonance. researchgate.net
Computational models are used to determine key thermochemical parameters that define the molecule's stability. These parameters are typically calculated using methods like DFT (e.g., B3LYP) or more advanced composite methods (e.g., G-series).
Table 1: Key Theoretical Thermochemical Parameters for Stability Analysis
| Parameter | Description | Relevance to Stability |
| Enthalpy of Formation (ΔHf°) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | A lower (more negative) value generally indicates greater thermodynamic stability. |
| Gibbs Free Energy of Formation (ΔGf°) | The change in Gibbs free energy during the formation of the compound from its elements. It accounts for both enthalpy and entropy. | The most direct indicator of thermodynamic stability under standard conditions. A more negative value signifies greater stability. |
| Bond Dissociation Energy (BDE) | The energy required to homolytically cleave a specific bond. Of particular interest are the C-NO₂ bond and the bond connecting the cyclopropyl group to the benzene ring. | Lower BDE values for specific bonds indicate potential pathways for thermal decomposition. For many nitroaromatics, C-NO₂ bond scission is a primary decomposition step. dtic.mil |
| Ring Strain Energy (RSE) | The excess energy of the cyclic molecule compared to a hypothetical strain-free acyclic analogue. | Quantifies the destabilization due to the cyclopropyl ring's geometry. This stored energy can be a driving force for reactions that open the ring. |
The thermochemical stability is ultimately a balance between the destabilizing ring strain of the cyclopropyl moiety and the electronic contributions of the fluoro and nitro substituents on the aromatic ring. Quantum chemical calculations are essential to quantify these competing effects and to provide a detailed picture of the molecule's energetic landscape.
Q & A
Q. What are the recommended synthetic routes for 1-Cyclopropyl-2-fluoro-4-nitrobenzene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nitration of a cyclopropyl-fluorobenzene precursor. Key steps include:
- Substrate Preparation : Start with 1-cyclopropyl-2-fluorobenzene. Ensure anhydrous conditions to avoid side reactions.
- Nitration : Use a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 8:2).
- Purification : Column chromatography (silica gel, gradient elution) isolates the product. Yield optimization (60–75%) depends on precise temperature control and stoichiometric excess of nitric acid (1.2–1.5 equiv) .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Storage : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and moisture absorption.
- Handling : Use explosion-proof fume hoods. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and flame-retardant lab coats. Install local exhaust ventilation to minimize vapor exposure .
- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/HCl) before disposal .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals using DEPT-135 (e.g., cyclopropyl protons at δ 1.2–1.8 ppm; aromatic F-coupled splitting).
- IR Spectroscopy : Confirm nitro group presence via asymmetric/symmetric NO₂ stretches (1520 cm⁻¹ and 1350 cm⁻¹).
- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 195 (calculated for C₉H₇FNO₂). Cross-validate with high-resolution MS (HRMS) for exact mass .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the nitro group in this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model electrophilic aromatic substitution (EAS) pathways.
- Charge Density Analysis : Map electrostatic potential surfaces (EPS) to identify electron-deficient regions (e.g., nitro group directs EAS to meta positions).
- Kinetic Studies : Compare activation energies for nitro-group reduction (e.g., catalytic hydrogenation vs. Zn/HCl) using Eyring plots .
Q. What strategies resolve contradictory data on the compound’s stability under varying pH conditions?
- Methodological Answer :
- Controlled Hydrolysis Experiments : Perform pH-dependent stability assays (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC (C18 column, UV detection at 254 nm).
- Mechanistic Probes : Add radical scavengers (e.g., TEMPO) to test for free-radical pathways in alkaline conditions.
- Statistical Validation : Use ANOVA to compare degradation rates across pH groups; outliers may indicate experimental artifacts (e.g., light exposure) .
Q. How can regioselectivity in electrophilic substitution reactions be optimized for this compound?
- Methodological Answer :
- Directing Group Analysis : The nitro group is a strong meta-director, while fluorine weakly ortho/para-directs. Use competitive Friedel-Crafts acylation to probe dominance.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nitro-group activation, favoring meta-substitution.
- Catalytic Approaches : Employ Lewis acids (e.g., FeCl₃) to modulate electrophile reactivity. Track regioselectivity via NOESY NMR for steric effects .
Data Contradiction Analysis
Q. Why do conflicting reports exist on the compound’s solubility in polar solvents?
- Methodological Answer :
- Solubility Screening : Test in DMSO, MeOH, and H₂O using gravimetric analysis. Note discrepancies due to impurities (e.g., residual starting materials).
- Crystallography : Perform X-ray diffraction to identify polymorphs affecting solubility. Compare with Cambridge Structural Database entries.
- Literature Review : Cross-reference studies using validated purity standards (>98% by HPLC) to exclude low-quality data .
Experimental Design Considerations
Q. What controls are essential when assessing the compound’s biological activity?
- Methodological Answer :
- Negative Controls : Use structurally similar nitroaromatics (e.g., 4-nitrobenzene derivatives) to isolate bioactivity specific to the cyclopropyl group.
- Dose-Response Curves : Test across 5–6 concentrations (IC₅₀ determination) with triplicate replicates.
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Theoretical Framework Integration
Q. How can Hammett constants guide the design of derivatives with enhanced electronic properties?
- Methodological Answer :
- σ/σ⁺ Values : Assign substituent constants (cyclopropyl: σ ≈ 0.10; nitro: σ ≈ 0.78) to predict electron-withdrawing/donating effects.
- Linear Free Energy Relationships (LFER) : Plot log(k) vs. σ for reactions like nucleophilic aromatic substitution.
- QSAR Modeling : Use Partial Least Squares (PLS) regression to correlate electronic parameters with biological activity .
Ethical and Safety Assessments
Q. What ethical protocols apply to toxicity studies of this compound?
- Methodological Answer :
- Institutional Review : Submit study designs to IACUC or ethics committees for vertebrate models.
- Alternatives : Prioritize in vitro assays (e.g., Ames test for mutagenicity) over in vivo testing.
- Data Transparency : Publish negative results to avoid publication bias. Follow OECD Guidelines 423 for acute oral toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
